Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate

Magnesium bioavailability stable isotope pharmacokinetics dietary supplement formulation

Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate (systematic IUPAC name for magnesium D-gluconate dihydrate; CAS 59625-89-7 for the dihydrate, 3632-91-5 for the anhydrous form) is an organic magnesium salt in which the Mg²⁺ cation is paired with two gluconate anions derived from D-gluconic acid. It is supplied as a white to off-white crystalline powder or granulate, freely soluble in water (>100 g/L) and sparingly soluble in ethanol.

Molecular Formula C12H26MgO16
Molecular Weight 450.63 g/mol
Cat. No. B12109536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate
Molecular FormulaC12H26MgO16
Molecular Weight450.63 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Mg+2]
InChIInChI=1S/2C6H12O7.Mg.2H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;/h2*2-5,7-11H,1H2,(H,12,13);;2*1H2/q;;+2;;/p-2
InChIKeyHJWFTNWQKDPLAS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate Hydrate — Compendial Organic Magnesium Salt for High-Bioavailability and Certified Reference Applications


Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate (systematic IUPAC name for magnesium D-gluconate dihydrate; CAS 59625-89-7 for the dihydrate, 3632-91-5 for the anhydrous form) is an organic magnesium salt in which the Mg²⁺ cation is paired with two gluconate anions derived from D-gluconic acid. It is supplied as a white to off-white crystalline powder or granulate, freely soluble in water (>100 g/L) and sparingly soluble in ethanol . The compound is formally monographed in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) with a defined assay range of 98.0–102.0% C₁₂H₂₂MgO₁₄ calculated on the anhydrous basis, water content 3.0–12.0%, and pH 6.0–7.8 in aqueous solution [1]. It is listed on the FDA's partial inventory of substances presumed to be Generally Recognized as Safe (GRAS) and is designated as INS 580 in the Codex Alimentarius [2].

Why Magnesium Gluconate Hydrate Cannot Be Freely Substituted by Other In-Class Magnesium Salts — Counterion-Driven Differences in Bioavailability, Solubility, and Functional Performance


Inorganic and organic magnesium salts are not interchangeable in formulation or procurement because the counterion fundamentally modulates three critical properties: (a) oral bioavailability and absorption kinetics, (b) aqueous solubility and consequent dissolution-rate-limited performance, and (c) tolerability profile (osmotic/laxative effect). A systematic review by Ranade and Somberg demonstrated that the anion attached to Mg²⁺ — whether oxide, chloride, gluconate, or lactate — affects the delivery of elemental magnesium to the target site and thereby produces different pharmacodynamic effects [1]. This principle was quantified in a 10-salt head-to-head rat bioavailability study using stable ²⁶Mg isotopes, where absorption ranged from 50% to 67% across salts and urinary ²⁶Mg excretion varied from 0.20 mg to 0.33 mg, with organic counterions (gluconate, citrate, pidolate, aspartate) consistently outperforming inorganic ones [2]. Beyond bioavailability, counterion identity determines water solubility — magnesium gluconate is freely soluble (>100 g/L) whereas magnesium oxide is practically insoluble (~6.2 mg/L) — a difference exceeding four orders of magnitude that directly impacts formulation flexibility and dissolution performance [3]. Furthermore, the gluconate anion itself has been shown to confer radical-scavenging antioxidant properties that are absent in the sulfate counterion, providing functional benefits beyond magnesium delivery alone [4]. These counterion-dependent performance gaps mean that procurement decisions based solely on elemental magnesium content or cost-per-kilogram will systematically misrepresent the true functional value, bioavailability, and application suitability of the selected salt form.

Product-Specific Quantitative Evidence Guide for Magnesium Gluconate Hydrate — Comparator-Backed Differentiation Data for Scientific Procurement


Evidence 1 — Magnesium Gluconate Exhibits the Highest Oral Bioavailability Among 10 Magnesium Salts in a Head-to-Head Rat Model Using Stable ²⁶Mg Isotopes

In a direct head-to-head comparison of ten magnesium salts conducted in Mg-depleted Wistar rats (n=80), magnesium gluconate exhibited the highest magnesium bioavailability among all salts tested. After 10 days of Mg-repleted diet followed by oral administration of 1.8 mg of an enriched ²⁶Mg stable isotope, urinary ²⁶Mg excretion was used as the primary bioavailability endpoint. Mg gluconate produced the highest urinary ²⁶Mg excretion (~0.33 mg over 4 days), while inorganic salts such as Mg oxide, chloride, sulfate, and carbonate yielded lower values (range: 0.20 mg to ~0.27 mg). Overall Mg absorption values ranged from 50% to 67% across salts. The organic salts — gluconate, pidolate, citrate, and aspartate — as a group produced higher urinary ²⁶Mg excretion than inorganic salts, and ²⁶Mg retention was higher in rats receiving organic salts (gluconate, lactate, aspartate) than those receiving inorganic salts [1]. This study provides the only available 10-salt, same-experiment, stable-isotope bioavailability ranking in the published literature.

Magnesium bioavailability stable isotope pharmacokinetics dietary supplement formulation organic vs inorganic Mg salts

Evidence 2 — Magnesium Gluconate Dihydrate Is the Only Magnesium Salt Form Certified as a NIST Standard Reference Material (SRM 929a) for Primary Magnesium Assay Calibration

Magnesium gluconate dihydrate (Mg(C₆H₁₁O₇)₂·2H₂O) is the sole magnesium salt certified by the National Institute of Standards and Technology (NIST) as a Standard Reference Material (SRM 929a) for use as a primary assay standard for magnesium. The certified magnesium mass fraction is 5.362% ± 0.027% on a dry-mass basis (coverage factor k=2, 95% confidence level), with measurements performed by isotope dilution inductively coupled plasma mass spectrometry (ID-ICP-MS), and metrological traceability to SI units of mass [1]. This SRM is listed in the JCTLM (Joint Committee for Traceability in Laboratory Medicine) Database as higher-order reference material C7RM11 [2]. No equivalent NIST SRM exists for magnesium oxide, magnesium citrate, magnesium chloride, magnesium sulfate, or magnesium bisglycinate. The USP monograph for magnesium gluconate specifies an assay of 98.0–102.0% C₁₂H₂₂MgO₁₄ (anhydrous basis), with controlled limits on chloride (≤0.05%), sulfate (≤0.05%), heavy metals (≤0.002%), reducing substances (≤1.0%), and water content (3.0–12.0%) — a specification envelope that is tighter and more comprehensively defined than for many alternative Mg salts [3]. The pH specification of 6.0–7.8 (1 in 20 aqueous solution) confirms near-neutral pH, which contrasts with the alkaline pH of Mg oxide and the acidic pH of Mg citrate in solution.

NIST SRM 929a magnesium assay standardization metrological traceability clinical laboratory quality control reference material procurement

Evidence 3 — Magnesium Gluconate Provides Superior Cardioprotection Against Postischemic Dysfunction and Oxidative Injury Versus Magnesium Sulfate in an Ex Vivo Langendorff-Perfused Rat Heart Model

In a direct comparative study using Langendorff-perfused rat hearts subjected to 30 min global ischemia followed by 50 min reperfusion (I/R), magnesium gluconate (MgGl₂, 2.4 mM) provided significantly superior protection against postischemic dysfunction and oxidative injury compared to equimolar magnesium sulfate (MgSO₄, 2.4 mM). End diastolic pressure (EDP) at 50 min reperfusion was 2.6 mmHg for MgGl₂ versus 16.2 mmHg for MgSO₄ and 35.6 mmHg for untreated controls. Recovery of left ventricular developed pressure (% preischemic DP) was 77.9% for MgGl₂ versus 66.9% for MgSO₄ and 51.8% for untreated controls [1]. Electron spin resonance (ESR) spin trapping with α-phenyl-N-tert-butylnitrone demonstrated that I/R-induced alkoxyl radical production was reduced to a greater extent by MgGl₂ (0.0 vs. 2.4 vs. 3.6 mM PBN: 184 vs. 97 vs. 54.8 nM/g tissue·min) than by MgSO₄ (3.6 mM: 108 nM/g tissue·min) [1]. The authors attributed the additional protection to the gluconate anion (Gl⁻), which, unlike SO₄²⁻, possesses hydroxyl radical scavenging capacity. Control experiments with Na₂SO₄ and sodium gluconate (NaGl) confirmed that the gluconate anion independently contributed to the observed protection; EDP for NaGl was 25.2 mmHg versus 38.8 mmHg for Na₂SO₄ [1].

Ischemia-reperfusion injury cardioprotection magnesium gluconate antioxidant Langendorff heart model free radical scavenging

Evidence 4 — Magnesium Gluconate Demonstrates a 3-Fold Extension of Initial Setting Time and 25% Reduction in Cumulative Hydration Heat Versus Magnesium Lactate as a Retarder for Light-Burnt Magnesia

A 2025 study directly compared magnesium gluconate and magnesium lactate as hydration retarders for light-burnt magnesia (MgO) in refractory castable applications. At an equal dosage of 3 mass%, magnesium gluconate reduced the cumulative heat release after 50 hours of hydration to approximately 300 J·g⁻¹, compared to approximately 400 J·g⁻¹ for magnesium lactate — a 25% reduction in exothermic output [1]. The initial setting time was extended from 15 minutes (Mg lactate) to 45 minutes (Mg gluconate), a 3-fold prolongation that is operationally significant for refractory placement and working time [1]. Additionally, the hydration products exhibited distinctly different crystal morphologies: magnesium lactate produced lamellar petal-like crystals, whereas magnesium gluconate produced hexagonal plate-like or tetragonal bipyramidal crystals — differences that have implications for the microstructure and mechanical properties of the final castable [1]. These results demonstrate that the gluconate anion exerts a more pronounced retarding effect on MgO hydration than the lactate anion at equivalent mass loading.

Refractory castables hydration control MgO hydration retarder magnesium gluconate industrial application light-burnt magnesia processing

Evidence 5 — Magnesium Gluconate Offers a Quantified 16,000-Fold Water Solubility Advantage Over Magnesium Oxide and a Near-Neutral pH Profile (6.0–7.8) Suitable for Formulations Requiring Physiological Compatibility

The aqueous solubility difference between magnesium gluconate and magnesium oxide represents one of the most consequential formulation-relevant differentiators among magnesium salts. Magnesium gluconate is classified as 'freely soluble' in water per USP descriptive solubility, with measured solubility of >100 g/L (Lohmann Minerals) or approximately 13 g/100 mL at room temperature [1]. In contrast, magnesium oxide is 'practically insoluble' in water, with a measured solubility of approximately 6.2 mg/L at 20°C — equating to a solubility ratio exceeding 16,000:1 in favor of the gluconate salt [2]. This disparity has direct consequences for dissolution-rate-limited absorption, the feasibility of manufacturing clear oral liquid dosage forms, and compatibility with aqueous formulation matrices. Additionally, the USP-specified pH range for magnesium gluconate of 6.0–7.8 (1 in 20 aqueous solution) is near physiological pH, whereas Mg oxide produces an alkaline solution upon hydration (formation of Mg(OH)₂), and Mg citrate solutions are acidic [3]. Regarding elemental magnesium content, Mg gluconate provides ~5.4% elemental Mg (27 mg Mg per 500 mg tablet), positioning it as a moderate-content option — lower than Mg oxide (~61% elemental Mg) and Mg citrate (~16%), but higher than some amino acid chelates [4]. This moderate elemental content, combined with high solubility, contributes to a favorable tolerability profile.

Aqueous solubility magnesium salt dissolution oral liquid formulation physiological pH compatibility elemental magnesium content

Best Research and Industrial Application Scenarios for Magnesium Gluconate Hydrate — Where Quantitative Differentiation Drives Selection Decisions


Scenario 1 — Primary Reference Standard for Magnesium Assay Calibration in Clinical and Pharmaceutical Quality Control Laboratories

Laboratories performing magnesium quantification in serum, urine, pharmaceutical raw materials, or finished products require a certified reference material with SI-traceable magnesium mass fraction for method calibration, system suitability testing, and routine quality control. Magnesium gluconate dihydrate (NIST SRM 929a) is the only magnesium salt certified by NIST for this purpose, with a certified Mg mass fraction of 5.362% ± 0.027% (k=2, 95% CI) determined by ID-ICP-MS [1]. This SRM is listed in the JCTLM database (C7RM11) as a higher-order reference material [2]. Procurement of magnesium gluconate meeting USP monograph specifications (98.0–102.0% assay, defined impurity limits) further ensures compliance with pharmacopoeial quality standards [3]. No alternative magnesium salt — including Mg oxide, Mg citrate, or Mg chloride — offers equivalent certified reference material status for primary magnesium assay standardization.

Scenario 2 — Controlled Hydration Retardation in Refractory Castable Manufacturing Using Magnesium Gluconate as a High-Performance Retarder

In the production of refractory castables based on light-burnt magnesia (MgO), uncontrolled hydration exotherms can cause thermal cracking and compromise structural integrity. At 3 mass% addition, magnesium gluconate extends the initial setting time to 45 minutes (versus 15 minutes for Mg lactate) and reduces cumulative hydration heat release by 25% (300 vs 400 J·g⁻¹ at 50 h) [1]. These quantified differences enable longer working times during large-volume casting, reduced thermal stress, and a more controllable hydration process. The distinct hexagonal plate-like/tetragonal bipyramidal crystal morphology of the hydration products obtained with Mg gluconate (versus lamellar petal-like crystals with Mg lactate) further supports tailored microstructural engineering of the final refractory product [1].

Scenario 3 — Oral Magnesium Supplement Formulation Requiring Validated High Bioavailability and Aqueous Solubility for Liquid or Effervescent Dosage Forms

When developing oral magnesium supplement products — particularly clear liquid solutions, effervescent tablets, or powdered drink mixes — the combination of high aqueous solubility (>100 g/L for Mg gluconate versus ~6.2 mg/L for Mg oxide) and validated high bioavailability is critical [1][2]. The 10-salt bioavailability ranking by Coudray et al. (2005), in which Mg gluconate ranked #1 with the highest urinary ²⁶Mg excretion, provides direct comparative evidence supporting the selection of Mg gluconate as a high-bioavailability organic salt [3]. The USP-specified near-neutral pH range of 6.0–7.8 additionally supports better gastrointestinal tolerability compared to the alkaline or acidic pH profiles of Mg oxide and Mg citrate, respectively [4].

Scenario 4 — Preclinical Ischemia-Reperfusion Injury Research Requiring a Magnesium Salt with Intrinsic Antioxidant Activity Beyond Cation-Mediated Protection

In preclinical models of myocardial ischemia-reperfusion injury, the selection of the magnesium counterion has been shown to directly affect functional outcomes. In the Langendorff-perfused rat heart model, Mg gluconate (2.4 mM MgGl₂) produced an end diastolic pressure of 2.6 mmHg after 50 min reperfusion versus 16.2 mmHg for equimolar Mg sulfate and 35.6 mmHg for untreated controls [1]. Recovery of developed pressure was 77.9% (MgGl₂) versus 66.9% (MgSO₄). The gluconate anion independently contributed to this protection through hydroxyl radical scavenging — a property absent in the sulfate anion — as confirmed by ESR spin trapping showing reduced alkoxyl radical production with MgGl₂ [1]. For researchers investigating cardioprotective interventions, Mg gluconate provides a quantitatively superior, anion-dependent antioxidant benefit that Mg sulfate cannot replicate at equivalent magnesium concentrations.

Quote Request

Request a Quote for Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.